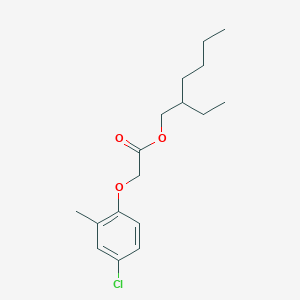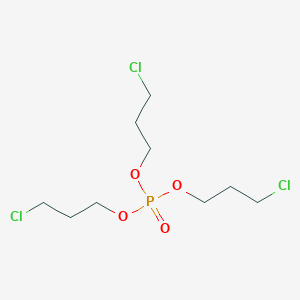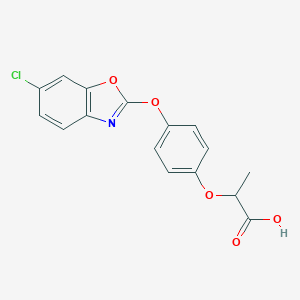
1,2-Dibrom-4-iodbenzol
Übersicht
Beschreibung
1,2-Dibromo-4-iodobenzene is a compound with the molecular formula C6H3Br2I . It has a molecular weight of 361.80 g/mol . The IUPAC name for this compound is 1,2-dibromo-4-iodobenzene .
Synthesis Analysis
The synthesis of various derivatives of 1,2-Dibromo-4-iodobenzene involves sequences based on regioselective bromination, ortho-metalation, and halogen/metal permutations . The reaction of 1,4-and 1,2-bromo-iodobenzenes with diphenylphosphine oxide or diethyl phosphite under different conditions comprising Pd-, Ni-, or Cu-catalysis has been studied .Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-4-iodobenzene is determined by its molecular formula, C6H3Br2I . The InChI string representation of its structure isInChI=1S/C6H3Br2I/c7-5-2-1-4 (9)3-6 (5)8/h1-3H . Chemical Reactions Analysis
The on-surface reaction processes of 1,2-Dibromo-4-iodobenzene have been systematically investigated. Deiodination underwent at room temperature on both surfaces with the formation of organometallic intermediates connected by C–Au–C and C–Ag–C linkages .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-Dibromo-4-iodobenzene include a molecular weight of 361.80 g/mol, a complexity of 97.1, and a covalently-bonded unit count of 1 . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count .Wissenschaftliche Forschungsanwendungen
OLED-Pharmazeutisches Zwischenprodukt
1,2-Dibrom-4-iodbenzol wird als Zwischenprodukt bei der Synthese von organischen Leuchtdioden (OLED)-Verbindungen verwendet. Diese Verbindungen sind entscheidend für die Entwicklung der OLED-Technologie, die aufgrund ihrer überlegenen Farbqualität und Energieeffizienz in Displays für verschiedene elektronische Geräte eingesetzt wird .
In-situ-Desilylierung und Kupplung von silylierten Alkinen
Diese Verbindung dient als Reagenz für die In-situ-Desilylierung, ein Verfahren, bei dem silylgeschützte Gruppen aus Molekülen entfernt werden. Es wird auch zur Kupplung silylierter Alkine verwendet, die wichtige Reaktionen bei der Synthese komplexer organischer Moleküle sind .
Synthese von Alkaloiden
Es wirkt als Ausgangsreagenz bei der Totalsynthese von ent-Conduramine A und ent-7-Deoxypancratistatin. Dies sind Alkaloide, die ein potenzielles medizinisches Vermögen haben, einschließlich Antikrebsaktivitäten .
Kupferfreie Sonogashira-Kupplung
This compound wird als Substrat in kupferfreien Sonogashira-Kupplungsreaktionen verwendet. Diese Art von Kupplungsreaktion wird verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zwischen Alkinen und Aryl- oder Vinylhalogeniden zu bilden, was ein wertvolles Werkzeug beim Aufbau komplexer organischer Moleküle ist .
Synthese von β,β-Dibromstyrolen
Diese Verbindung ist an der Synthese von β,β-Dibromstyrolen beteiligt, die wichtige Zwischenprodukte in der organischen Synthese sind und zur Erzeugung verschiedener chemischer Strukturen mit potenziellen Anwendungen in der Pharmazie und Materialwissenschaft verwendet werden können .
Forschung zu thermophysikalischen Eigenschaften
Die thermodynamischen Eigenschaften von this compound werden für wissenschaftliche Forschungszwecke kritisch bewertet. Diese Daten sind unerlässlich, um das Verhalten der Verbindung unter verschiedenen Bedingungen zu verstehen, und können in verschiedenen Bereichen wie Materialwissenschaft und chemischer Verfahrenstechnik angewendet werden .
Safety and Hazards
Zukünftige Richtungen
The reactivity of a series of 1,4-, 1,3- and 1,2-dibromo- and bromo-iodobenzenes with diphenylphosphine oxide or diethyl phosphite was evaluated under the “P-ligand-free” microwave (MW)-assisted conditions . This could lead to practical and competent syntheses for phosphonoyl- and phosphinoyl-bromoarenes .
Wirkmechanismus
Pharmacokinetics
The compound’s physicochemical properties, such as its high molecular weight (361.80 Da) and logP value (4.59), suggest that it may have low water solubility and high lipophilicity These properties could influence its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of 1,2-Dibromo-4-iodobenzene could be influenced by various environmental factors . For instance, the compound’s physicochemical properties suggest that it may be more stable and active in lipophilic environments Additionally, factors such as pH, temperature, and the presence of other compounds could also influence its action
Biochemische Analyse
Biochemical Properties
It is known that halogenated aromatic compounds can interact with various enzymes and proteins
Cellular Effects
It is known that halogenated aromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that halogenated aromatic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that halogenated aromatic compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Eigenschaften
IUPAC Name |
1,2-dibromo-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPLIDJHUQNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909072-74-8 | |
| Record name | 1,2-Dibromo-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2-Dibromo-4-iodobenzene in organic synthesis?
A1: 1,2-Dibromo-4-iodobenzene (4c) serves as a valuable intermediate in the synthesis of various 1,2-dibromobenzene derivatives []. These derivatives are particularly important as precursors in reactions that involve the formation of benzynes, highly reactive intermediates widely used in organic synthesis []. The presence of both bromine and iodine atoms in specific positions allows for versatile reactivity and regioselectivity in subsequent transformations.
Q2: How is 1,2-Dibromo-4-iodobenzene synthesized according to the research?
A2: The research paper outlines a synthetic route to 1,2-Dibromo-4-iodobenzene involving regioselective bromination and halogen/metal permutations []. While the specific steps for synthesizing 1,2-Dibromo-4-iodobenzene (4c) are not detailed in the abstract, the paper highlights its role as an intermediate within a broader synthetic scheme aimed at producing various 1,2-dibromobenzene derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


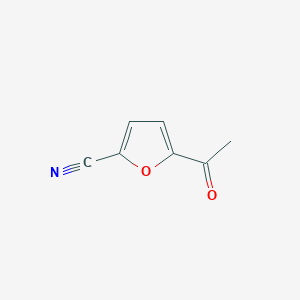

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate](/img/structure/B166866.png)
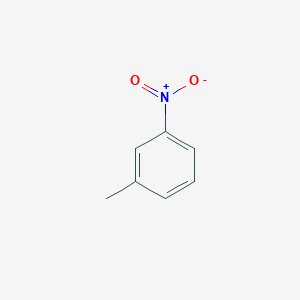




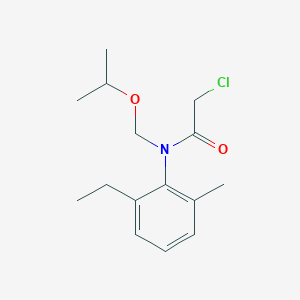
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
